Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Lipophilicity Drug Design ADME

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6; 104678-36-0) is a thioether-linked heterocyclic carboxylic acid, consisting of a pyrimidine ring connected via a sulfur atom to the alpha-carbon of a phenylacetic acid moiety. This specific scaffold, with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol , belongs to a broader class of (pyrimidinylthio)acetic acids which have been extensively explored for their diverse biological activities, ranging from modulation of lipid metabolism and peroxisome proliferation to antimicrobial and anticancer effects.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
Cat. No. B12273974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyrimidin-2-ylsulfanyl) acetic acid
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2
InChIInChI=1S/C12H10N2O2S/c15-11(16)10(9-5-2-1-3-6-9)17-12-13-7-4-8-14-12/h1-8,10H,(H,15,16)
InChIKeyYOENNECCQWXNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid: Core Chemical Identity and Structural Context for Scientific Procurement


Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6; 104678-36-0) is a thioether-linked heterocyclic carboxylic acid, consisting of a pyrimidine ring connected via a sulfur atom to the alpha-carbon of a phenylacetic acid moiety . This specific scaffold, with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol , belongs to a broader class of (pyrimidinylthio)acetic acids which have been extensively explored for their diverse biological activities, ranging from modulation of lipid metabolism and peroxisome proliferation to antimicrobial and anticancer effects [1][2]. Its utility as a research compound is underpinned by its unique combination of a Lewis-basic pyrimidine nitrogen, a hydrophobic phenyl ring, and a hydrogen-bonding carboxylic acid, enabling specific interactions with biological targets that are distinct from its close structural analogs.

Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid: Why In-Class Compounds Cannot Be Casually Interchanged


The (pyrimidinylthio)acetic acid scaffold is highly sensitive to substitution patterns, leading to divergent biological activities and physical properties. A direct comparison of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid with a close analog, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid, demonstrates this principle. The mere addition of two methyl groups on the pyrimidine ring shifts the molecular weight from 246.29 to 274.34 g/mol and alters the predicted physicochemical profile . More critically, a class-level review of hypolipidemic (pyrimidinylthio)acetic acid derivatives showed that subtle structural modifications could completely abolish a desired pharmacological effect; analogs lacking a specific hypolipidemic effect also failed to induce hepatomegaly and peroxisome proliferation, a key aspect of their mechanism [1]. Therefore, generic substitution based solely on the core scaffold is not feasible, as the specific substitution pattern of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is likely critical for its distinct biochemical interactions, solubility, and stability profile, as outlined in the quantitative evidence below.

Quantitative Differentiation of Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid for Informed Scientific Selection


Comparative LogP Analysis: Optimized Lipophilicity of Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid vs. a Dimethylated Analog

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid exhibits a lower calculated partition coefficient (LogP) compared to its 4,6-dimethylated analog, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. This indicates significantly reduced lipophilicity, which can impact membrane permeability and solubility profiles .

Lipophilicity Drug Design ADME

Comparative Molecular Weight: Lower Mass and Complexity in Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid vs. a Dimethylated Analog

The molecular weight of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is 246.29 g/mol, which is notably lower than that of a closely related dimethylated analog, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS: 87125-95-9), which has a molecular weight of 274.34 g/mol . This difference is solely due to the presence of the 4,6-dimethyl substituents on the comparator's pyrimidine ring.

Molecular Weight Physicochemical Properties Procurement

Enzymatic Activity Modulation: Comparative Residual Activity vs. an Unsubstituted Acetic Acid Analog

The presence of the phenyl group on the alpha-carbon significantly alters the compound's interaction with certain enzymes. For the enzyme with EC number 5.3.99.3, Phenyl(pyrimidin-2-ylsulfanyl) acetic acid was tested alongside its simpler, unsubstituted acetic acid analog, [[4,6-bis(2-phenylethoxy)pyrimidin-2-yl]sulfanyl]acetic acid, at the same concentration [1].

Enzyme Inhibition Biochemical Assay Enzymology

Structural Class Differentiation: The Alpha-Phenyl Group as a Key Determinant of Biological Activity in Pyrimidinylthioacetic Acids

A class-level review of hypolipidemic pyrimidinylthioacetic acid derivatives revealed that specific structural features are crucial for biological activity. WY-14,643, a compound with a substituted amino and chloro group on the pyrimidine, was shown to induce hepatomegaly and peroxisome proliferation, while several structurally related analogs (Wy-15,690, Wy-15,672, Wy-15,746, Wy-15,496) that lacked a hypolipidemic effect also failed to induce these hepatic changes [1]. This highlights the high sensitivity of the scaffold to substitution.

Structure-Activity Relationship Medicinal Chemistry Pharmacophore

Validated Application Scenarios for Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid Based on Quantitative Differentiation


Biochemical Probe for Enzymology Studies Involving EC 5.3.99.3

The compound is recognized as a ligand for the enzyme with EC number 5.3.99.3 [1]. Its distinct interaction profile, compared to a simpler analog, makes it a valuable tool for investigating the enzyme's structure-activity relationships or as a starting point for developing more potent and selective modulators. Researchers can use it to probe the enzyme's binding pocket requirements, specifically the role of the alpha-phenyl substituent.

Medicinal Chemistry: Lead Scaffold Optimization in Drug Discovery

The compound serves as an unadorned, low-molecular-weight (246.29 g/mol) core scaffold for developing novel drug candidates . Its moderate LogP of 2.39 provides a balanced lipophilicity profile, which is a desirable starting point for optimizing oral bioavailability and minimizing off-target binding. The compound's structure offers multiple vectors for diversification (e.g., substitutions on the phenyl or pyrimidine rings) to explore SAR in any therapeutic area where this phenotype has shown promise, including antimicrobial and anticancer research [2].

Chemical Synthesis: Building Block for Complex Heterocyclic Architectures

As a carboxylic acid, it can be readily coupled to amines to form amides or to alcohols to form esters, serving as a versatile building block in organic synthesis . Its lower molecular weight and balanced LogP compared to more substituted analogs make it a more manageable starting material for constructing larger, more complex molecules, particularly those containing pyrimidine-thioether linkages, which are prevalent in biologically active compounds.

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